Bis(1,1-dimethylethyl)dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1-dimethylethyl)dimethylnaphthalene is an organic compound with the molecular formula C20H28 It is a derivative of naphthalene, where two 1,1-dimethylethyl groups and two methyl groups are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1-dimethylethyl)dimethylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride and methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Alkylation of Naphthalene:
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1-dimethylethyl)dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated naphthalenes
Scientific Research Applications
Bis(1,1-dimethylethyl)dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(1,1-dimethylethyl)dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Bis(dimethylamino)naphthalene
- Di-tert-butyl N,N-diethylphosphoramidite
- Phenol,2,4-Bis(1,1-Dimethylethyl)
Uniqueness
Bis(1,1-dimethylethyl)dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
85650-87-9 |
---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-ditert-butyl-3,4-dimethylnaphthalene |
InChI |
InChI=1S/C20H28/c1-13-14(2)17(19(3,4)5)18(20(6,7)8)16-12-10-9-11-15(13)16/h9-12H,1-8H3 |
InChI Key |
OMLQMAOLMRPWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.